H-Allo-thr(tbu)-OH
CAS No.: 201353-89-1
VCID: VC21537579
Molecular Formula: C8H17NO3
Molecular Weight: 175,23 g/mole
* For research use only. Not for human or veterinary use.

Description |
H-Allo-thr(tbu)-OH, also known as (2S,3S)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoic acid, is a derivative of the amino acid threonine. It is specifically an allo form of threonine with a tert-butyl (tBu) protecting group attached to the hydroxyl group. This compound is used in peptide synthesis and has applications in various biochemical and pharmaceutical research areas. SynthesisThe synthesis of H-Allo-thr(tbu)-OH typically involves protecting group strategies to ensure the selective modification of the threonine side chain. For instance, in peptide synthesis, protecting groups like Fmoc (9-fluorenylmethoxycarbonyl) are commonly used to protect the amino group, while the tert-butyl group protects the hydroxyl side chain . ApplicationsH-Allo-thr(tbu)-OH is used in the synthesis of peptides and proteins, particularly where specific stereochemistry is required. It is also relevant in the preparation of phytosulfokine peptides, which are involved in plant cell signaling . Research FindingsResearch on H-Allo-thr(tbu)-OH is primarily focused on its role in peptide synthesis and its potential applications in biochemistry and pharmaceuticals. The compound's use in synthesizing specific peptides with defined stereochemistry is crucial for understanding biological activity and interactions at the molecular level. Data Tables |
---|---|
CAS No. | 201353-89-1 |
Product Name | H-Allo-thr(tbu)-OH |
Molecular Formula | C8H17NO3 |
Molecular Weight | 175,23 g/mole |
IUPAC Name | (2S,3S)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoic acid |
Standard InChI | InChI=1S/C8H17NO3/c1-5(6(9)7(10)11)12-8(2,3)4/h5-6H,9H2,1-4H3,(H,10,11)/t5-,6-/m0/s1 |
Standard InChIKey | NMJINEMBBQVPGY-WDSKDSINSA-N |
Isomeric SMILES | C[C@@H]([C@@H](C(=O)[O-])[NH3+])OC(C)(C)C |
SMILES | CC(C(C(=O)O)N)OC(C)(C)C |
Canonical SMILES | CC(C(C(=O)[O-])[NH3+])OC(C)(C)C |
Synonyms | H-ALLO-THR(TBU)-OH;201353-89-1;O-tert-Butyl-L-allo-threonine;AmbotzHAA7310;AC1OLRE8;SCHEMBL8352984;CTK8E6320;MolPort-008-268-080;ZINC4899683;7058AH;AKOS006274468;AK174592;L-Allothreonine,O-(1,1-dimethylethyl)-;(2S,3S)-2-Amino-3-tert-butoxybutyricacid;K-5890;(2S,3S)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoicacid |
PubChem Compound | 7408444 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume